molecular formula C13H21NO4 B571835 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid CAS No. 1250997-29-5

3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid

カタログ番号: B571835
CAS番号: 1250997-29-5
分子量: 255.314
InChIキー: YKUHLURNVRVYFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid is a versatile and valuable bifunctional synthetic intermediate in pharmaceutical research and medicinal chemistry. This compound features a rigid, three-dimensional azabicyclo[3.2.1]octane scaffold, which is prized for its ability to impart conformational constraint to potential drug molecules, often leading to improved potency, selectivity, and metabolic stability. The molecule possesses two distinct reactive sites: a carboxylic acid group, which allows for amide bond formation or other derivatizations, and a Boc-protected secondary amine, which can be readily deprotected to reveal a basic nitrogen for further functionalization. This makes it an ideal precursor for the synthesis of diverse compound libraries. The azabicyclo[3.2.1]octane core is a key structural motif found in the development of bioactive compounds targeting the central nervous system. For instance, it serves as a core template in the research and development of triple reuptake inhibitors (TRIs) for major depressive disorder, where its three-dimensional structure is crucial for interacting with monoamine transporters. This reagent is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(7-14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUHLURNVRVYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250997-29-5
Record name 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Boc Protection of 8-Azabicyclo[3.2.1]octan-3-one

The synthesis begins with the protection of the amine group in 8-azabicyclo[3.2.1]octan-3-one (nortropinone). Di-tert-butyl dicarbonate (Boc anhydride) is employed under basic conditions (e.g., triethylamine or DMAP) in dichloromethane or THF at 0–25°C. This step yields tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate*, a critical intermediate.

Key Reaction Parameters

  • Reagents : Boc anhydride, triethylamine

  • Solvent : Dichloromethane

  • Temperature : 0°C to room temperature

  • Yield : >90% (typical for Boc protection).

Cyano Group Introduction via Tosylmethyl Isocyanide (TOSMIC)

The ketone moiety in the Boc-protected intermediate undergoes nucleophilic addition using Tosylmethyl Isocyanide (TOSMIC) in the presence of a strong base. A representative protocol involves reacting tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate* with TOSMIC (2 eq) and potassium tert-butoxide (4 eq) in 1,2-dimethoxyethane (DME) and ethanol at 0–60°C under nitrogen.

Optimized Conditions

  • Base : Potassium tert-butoxide

  • Solvent System : DME/ethanol (4:1 v/v)

  • Reaction Time : 16 hours

  • Yield : 57.96% for tert-butyl-3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate*.

This step proceeds via enolate formation, followed by TOSMIC-mediated cyano addition, forming a nitrile at position 8. Steric and electronic factors favor the endo configuration, though minor exo byproducts may form.

Hydrolysis of Nitrile to Carboxylic Acid

The final step involves acidic or basic hydrolysis of the nitrile group to the carboxylic acid. Concentrated hydrochloric acid (6M HCl) under reflux (100–110°C) for 12–24 hours is commonly used, though alkaline conditions (e.g., NaOH/H2_2O2_2) may also be employed.

Acidic Hydrolysis Protocol

  • Reagent : 6M HCl

  • Temperature : 110°C (reflux)

  • Reaction Time : 24 hours

  • Workup : Neutralization with Na2_2CO3_3, extraction with ethyl acetate

  • Yield : ~70–80% (estimated from analogous reactions).

The Boc group remains stable under these conditions due to its resistance to moderate acid, ensuring selective nitrile conversion without deprotection.

Analytical Validation

Spectroscopic and Chromatographic Data

  • IR : Strong absorption at ~1700 cm1^{-1} (C=O stretch, Boc and carboxylic acid).

  • 1^1H NMR (CDCl3_3): δ 1.44 (s, 9H, Boc), 3.20–3.50 (m, 4H, bicyclic CH2_2), 2.60–2.80 (m, 2H, bridgehead CH).

  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient).

Challenges and Optimization Considerations

  • Stereochemical Control : The TOSMIC addition step may yield endo/exo mixtures, necessitating chromatographic separation.

  • Boc Stability : While stable under acidic hydrolysis, prolonged exposure to strong bases (e.g., NaOH) risks deprotection, favoring acidic conditions.

  • Cyano Hydrolysis Efficiency : Incomplete conversion may require iterative acid treatment or alternative catalysts (e.g., RuCl3_3) .

化学反応の分析

Types of Reactions: 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

科学的研究の応用

Antidepressant Properties

Research indicates that derivatives of azabicyclo[3.2.1]octane, including 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid, may exhibit antidepressant effects by acting on serotonin transporters. These compounds have shown promise as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety disorders. Their mechanism of action includes modulation of serotonin levels in the brain, potentially providing faster therapeutic effects compared to traditional SSRIs .

Neurological Effects

The compound's structural similarity to other bioactive alkaloids allows it to interact with various neurotransmitter systems, including dopamine and acetylcholine pathways. This interaction suggests potential applications in treating neurodegenerative diseases and cognitive disorders, where modulation of these neurotransmitters is crucial .

Cancer Treatment

Recent studies have highlighted the cytotoxic activity of azabicyclo[3.2.1]octane derivatives against several tumor cell lines, including glioblastoma and hepatocellular carcinoma. The compound's ability to inhibit specific cancer cell growth positions it as a candidate for further development in oncology .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

Enantioselective Synthesis

Recent advancements have focused on enantioselective methods to construct the azabicyclo scaffold, which is critical for ensuring the desired biological activity of the resulting compounds. Techniques such as ring-closing metathesis and cycloaddition reactions are commonly employed to achieve high stereochemical purity .

Chemical Modifications

The Boc (tert-butyloxycarbonyl) protection group is often utilized during synthesis to enhance the stability and solubility of the compound, facilitating easier handling during various chemical transformations . The introduction of functional groups at specific positions allows for the exploration of structure-activity relationships, which is vital for optimizing pharmacological properties.

Case Study 1: Antidepressant Activity

A study evaluated a series of azabicyclo derivatives, including this compound, for their efficacy as antidepressants in animal models. Results indicated that these compounds significantly reduced depressive-like behaviors compared to controls, supporting their potential as new therapeutic agents in treating mood disorders .

Case Study 2: Cancer Inhibition

Another investigation assessed the cytotoxic effects of azabicyclo derivatives on glioblastoma cells. The study found that certain modifications to the azabicyclo scaffold enhanced its ability to induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology .

作用機序

The mechanism of action of 3-Boc-3-azabicyclo[321]octane-8-carboxylic acid depends on its specific applicationThis interaction can modulate the activity of these targets, leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

3,8-Diazabicyclo[3.2.1]octane-8-carboxylic Acid, tert-Butyl Ester (CAS 149771-44-8)
  • Structure : Contains two nitrogen atoms in the bicyclo ring (positions 3 and 8) and a Boc group at position 7.
  • Molecular Formula : C₁₁H₂₀N₂O₂ (MW: 212.29 g/mol) .
  • Key Differences : The additional nitrogen at position 8 alters electronic properties and hydrogen-bonding capacity compared to the single-amine analog. This structural variation may influence binding affinity in receptor-targeted applications .
Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1403766-87-9)
  • Structure : Features a methyl ester at position 8 instead of a carboxylic acid.
  • Molecular Formula: C₁₄H₂₃NO₄ (MW: 269.34 g/mol) .
  • Key Differences : The ester group improves lipophilicity, enhancing membrane permeability in pharmacokinetic studies. However, it requires hydrolysis to the carboxylic acid for active metabolite formation .
8-Oxabicyclo[3.2.1]octane-3-carboxylic Acid (CID 273829)
  • Structure : Replaces the nitrogen at position 8 with an oxygen atom.
  • Molecular Formula : C₈H₁₂O₃ (MW: 156.18 g/mol) .
  • Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺: 131.1 Ų) suggest distinct physicochemical behavior compared to nitrogen-containing analogs .

Substituent Modifications

3-Azabicyclo[3.2.1]octane-8-carboxylic Acid Hydrochloride (CAS 1240526-59-3)
  • Structure : Lacks the Boc group and exists as a hydrochloride salt.
  • Molecular Formula: C₈H₁₄ClNO₂ (MW: 191.66 g/mol) .
  • Key Differences : The unprotected amine increases reactivity but reduces stability under basic conditions. The hydrochloride salt improves aqueous solubility, making it suitable for in vitro assays .
8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic Acid (CAS 1251923-24-6)
  • Structure: Incorporates a benzyl group at position 3 and an amino group at position 8.
  • Molecular Formula : C₁₅H₂₀N₂O₂ (MW: 260.33 g/mol) .
Ethyl 3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 32499-64-2)
  • Structure : Contains a ketone at position 3 and an ethyl ester at position 8.
  • Molecular Formula: C₁₀H₁₅NO₃ (MW: 197.23 g/mol) .
  • Role in Synthesis : A key intermediate for generating amines via reductive amination or oxime formation, as demonstrated in anti-prion acridine derivative syntheses .

Comparative Data Table

Compound Name CAS Number Molecular Formula MW (g/mol) Key Functional Groups Applications
3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid 1250997-29-5 C₁₃H₂₁NO₄ 255.31 Boc-amine, carboxylic acid Drug discovery, protease inhibitors
3,8-Diazabicyclo[3.2.1]octane-8-carboxylic acid, tert-butyl ester 149771-44-8 C₁₁H₂₀N₂O₂ 212.29 Boc-amine, second nitrogen Ligand design for dual-target drugs
Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate 1403766-87-9 C₁₄H₂₃NO₄ 269.34 Boc-amine, methyl ester Prodrug development
8-Oxabicyclo[3.2.1]octane-3-carboxylic acid 273829 (CID) C₈H₁₂O₃ 156.18 Oxygen bridge, carboxylic acid Physicochemical studies
3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride 1240526-59-3 C₈H₁₄ClNO₂ 191.66 Free amine (HCl salt), carboxylic acid In vitro assays

生物活性

3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid, commonly referred to as Boc-TRODO, is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : 3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.1]octane-8-carboxylic acid
  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1250997-29-5

The compound features a bicyclic structure with a nitrogen atom within the ring and a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its reactivity and stability in synthetic applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of drug development and synthesis of bioactive compounds.

Antidepressant Activity

Studies suggest that modifications to the Boc-TRODO structure can lead to compounds with significant antidepressant properties. The unique bicyclic framework allows for interactions with neurotransmitter systems, making it a candidate for developing new antidepressants .

Muscarinic Receptor Antagonism

Boc-TRODO serves as a key intermediate in synthesizing muscarinic receptor antagonists, which are important in treating conditions such as Alzheimer's disease and other cognitive disorders. The compound's structure facilitates the design of ligands that selectively target muscarinic receptors .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological activity. It is utilized as a building block for synthesizing complex nitrogen-containing heterocycles, including:

  • Tropane Alkaloids : These compounds are known for their diverse pharmacological profiles.
  • Lactam Derivatives : Important in antibiotic development.
  • Spirocyclic Compounds : Exhibiting unique biological properties.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylateBicyclicContains a methyl ester group instead of a carboxylic acid
8-Azabicyclo[3.2.1]octane-2-carboxylic acidBicyclicDifferent functional group positioning
Exo-3-Amino-8-Boc-8-azabicyclo[3.2.1]octaneBicyclicContains an amino group, altering biological properties

The structural uniqueness of Boc-TRODO compared to these compounds may impart distinct chemical reactivity and potential biological activity.

Case Studies and Research Findings

Recent studies have highlighted the importance of the 8-azabicyclo[3.2.1]octane scaffold in drug discovery:

  • Enantioselective Synthesis : Research focused on the enantioselective construction of this scaffold has led to advancements in synthesizing tropane alkaloids with specific stereochemical configurations .
  • Antibacterial Activity : While primarily studied for its CNS-targeting properties, derivatives of Boc-TRODO have also been explored for antibacterial applications, showing promising results against multidrug-resistant strains .

Q & A

Q. What are the established synthetic routes for 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid, and how are key intermediates optimized?

The synthesis typically involves radical functionalization and protection/deprotection strategies. For example, radical azidonation of a benzyloxy-substituted bicyclic intermediate (e.g., 3-benzyloxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester) can introduce reactive azide groups, enabling further functionalization via Staudinger or click chemistry . Grignard reagent reactions (e.g., phenyl magnesium bromide) with azide intermediates are used to install aromatic substituents. Optimization steps include adding polar aprotic solvents like DMF (10% v/v) to enhance reaction efficiency . Boc protection is achieved using tert-butyl dicarbonate under basic conditions, while deprotection employs trifluoroacetic acid (TFA) or HCl in dioxane .

Q. How can researchers confirm the structural integrity and purity of this compound?

Characterization relies on a combination of analytical techniques:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify bicyclic scaffold integrity and Boc group presence.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C13_{13}H21_{21}NO4_4 with MW 255.31) .
  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity (>95%) .
  • FT-IR : Peaks at ~1700 cm1^{-1} confirm the carbonyl group in the Boc moiety.

Q. What methods are recommended for Boc removal to generate the free amine intermediate?

Boc deprotection is typically performed under acidic conditions:

  • TFA/DCM (1:1 v/v) : Stir for 2–4 hours at room temperature, followed by solvent evaporation and neutralization .
  • HCl in dioxane (4 M) : Efficient for bulk deprotection, with precipitation of the hydrochloride salt . Post-deprotection, the free amine can be further functionalized (e.g., N-methylation via reductive amination using formaldehyde/NaBH4_4) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of 3-Boc-3-azabicyclo[3.2.1]octane derivatives?

Stereoselectivity depends on reaction conditions and catalysts:

  • Endo vs. exo isomers : Use chiral auxiliaries or enantioselective catalysis (e.g., Pd-catalyzed couplings) to favor specific configurations .
  • Crystallization : Differential solubility of diastereomers (e.g., tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate isomers) enables separation .
  • Computational modeling : Predict steric and electronic biases using DFT calculations to guide synthetic design.

Q. What strategies enable functionalization of the bicyclic scaffold for structure-activity relationship (SAR) studies?

  • Radical azidonation : Install azides at the C3 position for subsequent Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to attach diverse substituents .
  • Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups .
  • Reductive amination : Modify the free amine post-Boc removal to create N-alkyl or N-aryl derivatives .

Q. How can researchers evaluate the biological activity of this compound derivatives?

  • Monoamine transporter assays : Screen for dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporter inhibition using radiolabeled ligands (e.g., 3^3H-WIN35428) in HEK293 cells .
  • Binding vs. uptake assays : Differentiate between transporter binding affinity (IC50_{50}) and functional uptake inhibition (EC50_{50}) to identify selective inhibitors .
  • Metabolic stability : Assess hepatic clearance using liver microsomes (e.g., human/rat) and LC-MS/MS quantification .

Q. What are the stability considerations for this compound under varying conditions?

  • Acidic conditions : Boc groups are stable below pH 3 but hydrolyze rapidly in strong acids (e.g., TFA) .
  • Thermal stability : Store at 2–8°C under inert atmosphere (argon) to prevent decomposition .
  • Light sensitivity : Protect from UV exposure to avoid photodegradation of the bicyclic core .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。